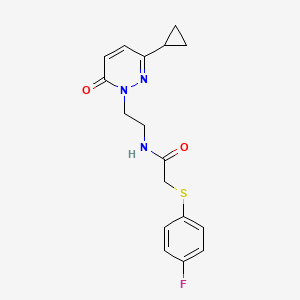

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c18-13-3-5-14(6-4-13)24-11-16(22)19-9-10-21-17(23)8-7-15(20-21)12-1-2-12/h3-8,12H,1-2,9-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWIQCRRVUBXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 301.40 g/mol

- CAS Number : 2097862-97-8

The compound is believed to function primarily through the modulation of specific cellular pathways involved in cancer progression. Its structure suggests that it may inhibit certain enzymes or pathways critical for tumor growth. The pyridazine ring and the cyclopropyl group are particularly noteworthy as they may enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, which is crucial for preventing tumor growth and proliferation.

| Activity | Effect |

|---|---|

| Cell Cycle Arrest | Induces G1 phase arrest |

| Apoptosis | Promotes programmed cell death |

| Antitumor Activity | Effective in vivo against tumors |

Case Studies

-

In Vitro Studies :

- A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent cytotoxic effects.

- Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis.

-

In Vivo Studies :

- In mouse models of cancer, administration of this compound resulted in a marked reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

- The compound was well-tolerated with minimal side effects observed, making it a candidate for further clinical development.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds in the same class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Contains a thiophene moiety | Antiproliferative effects |

| Compound B | Features a methylphenyl group | Modulation of cell growth |

| N-(2-(3-cyclopropyl...) | Cyclopropyl and pyridazine rings | Induces apoptosis and cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone/Quinazolinone Cores

- Compound AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide): Key Differences: Replaces the pyridazinone ring with a quinazolinone core and introduces a thiazolidinone moiety. Synthesis: Yielded 61% via alkylation and cyclization steps, compared to typical pyridazinone syntheses that require sodium methylate-mediated alkylation (e.g., 2.6–2.8-fold molar excess for pyrimidinyl analogues) . Activity: Quinazolinones like AJ5d are often associated with anticancer or antiviral activity due to their planar aromatic systems, whereas pyridazinones (as in the target compound) may favor kinase inhibition .

Sulfur-Containing Acetamides

- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides: Key Differences: Pyrimidinylthio group instead of pyridazinone. Synthesis: Requires sodium methylate for deprotonation, similar to pyridazinone alkylation methods. However, alkylation efficiency varies due to steric hindrance from the cyclopropyl group in the target compound .

Complex Acetamides with Therapeutic Relevance

- Goxalapladib (CAS-412950-27-7): Key Differences: Features a naphthyridine core and trifluoromethyl biphenyl group, contrasting with the pyridazinone-fluorophenylthio architecture of the target compound. Therapeutic Use: Specifically developed for atherosclerosis, highlighting how structural complexity (e.g., piperidinyl and biphenyl groups) can tailor compounds for cardiovascular targets. The target compound’s simpler structure may limit its selectivity but improve synthetic accessibility .

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Challenges : The cyclopropyl group in the target compound may introduce steric effects during alkylation, reducing yields compared to less hindered analogues (e.g., AJ5d at 61%) .

- Bioactivity Trends : Fluorinated arylthio groups enhance membrane permeability and metabolic stability, as seen in both the target compound and AJ5d .

- Therapeutic Potential: While goxalapladib’s complexity enables cardiovascular targeting, the target compound’s modular pyridazinone-acetamide scaffold offers versatility for lead optimization in kinase-focused drug discovery .

Q & A

Q. Intermediate characterization :

- NMR spectroscopy (1H, 13C) to confirm regiochemistry and substituent positions .

- Mass spectrometry (HRMS) for molecular weight validation .

- FTIR to verify functional groups (e.g., C=O, S-C aromatic) .

Basic: Which spectroscopic and computational techniques are critical for confirming the compound’s structure and electronic properties?

Answer:

- Spectroscopic methods :

- 1H/13C NMR : Assign peaks to confirm the cyclopropyl group (δ ~0.5–1.5 ppm), pyridazinone ring protons (δ ~6.5–8.5 ppm), and thioether-linked aromatic protons .

- FTIR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- UV-Vis : Assess π→π* transitions in the pyridazinone and fluorophenyl systems .

- Computational methods :

Advanced: How can reaction conditions be optimized to improve yield, particularly for the cyclopropyl and thioether moieties?

Answer:

Optimization requires a Design of Experiments (DoE) approach:

- Factors to test : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., CuI for thioether coupling), and reaction time .

- Response variables : Yield, purity, and byproduct formation.

- Statistical analysis : Use a central composite design to identify interactions between variables. For example, higher temperatures may accelerate cyclopropanation but degrade the thioether intermediate .

- Quantum chemical calculations : Apply transition state modeling (e.g., using Gaussian) to predict steric/electronic barriers in cyclopropane formation .

Advanced: How should researchers address contradictory bioactivity data across studies, such as varying IC50 values in enzyme assays?

Answer:

Contradictions often arise from differences in experimental design. Mitigation strategies include:

- Standardized protocols :

- Data normalization :

- Mechanistic studies :

- Conduct isothermal titration calorimetry (ITC) to compare binding thermodynamics .

Advanced: What computational strategies predict the compound’s metabolic stability or potential toxicity?

Answer:

- ADMET prediction :

- Toxicity profiling :

Advanced: How can researchers resolve discrepancies in solubility data reported in different solvents?

Answer:

- Methodological adjustments :

- Computational modeling :

- Co-solvency studies :

Advanced: What strategies validate the compound’s stability under physiological conditions for in vivo studies?

Answer:

- Forced degradation studies :

- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .

- Monitor degradation via LC-MS to identify hydrolyzed or oxidized products .

- Plasma stability assay :

- Incubate with rat/human plasma (37°C, 1–24 hrs) and quantify remaining compound using LC-MS/MS .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Scaffold modifications :

- Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with chloro or methoxy groups) .

- Test the impact of cyclopropane ring size (e.g., cyclobutane analogs) .

- Data analysis :

Basic: What are the critical safety considerations when handling this compound in the laboratory?

Answer:

- Hazard mitigation :

- Waste disposal :

Advanced: How can machine learning enhance the discovery of novel analogs with improved pharmacokinetic properties?

Answer:

- Dataset curation :

- Model training :

- Generative chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.